Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone
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Overview
Description
Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone typically involves the condensation of quinoxaline derivatives with tetrahydroquinoline derivatives under specific reaction conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may yield tetrahydroquinoline derivatives .
Scientific Research Applications
Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar structure but lacking the tetrahydroquinoline moiety.
Quinoline: Another heterocyclic compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness: Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone is unique due to its specific combination of quinoxaline and tetrahydroquinoline moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-7-8-15-16(12-14)20-10-9-19-15)21-11-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-10,12H,3,5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUWQJNIYZWWSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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